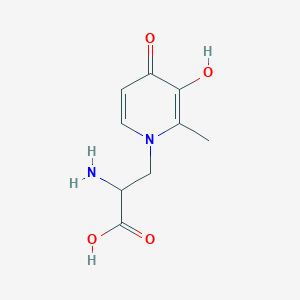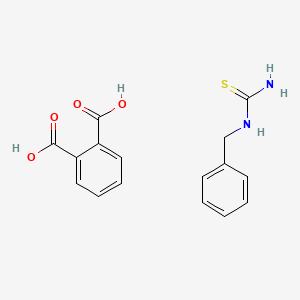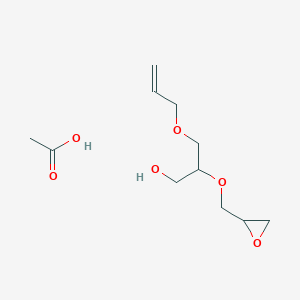
Molybdenum;sulfanylidenetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;sulfanylidenetin is a compound that features molybdenum, a transition metal known for its high melting point and resistance to corrosion Molybdenum is essential for various biological processes and is utilized in numerous industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Molybdenum;sulfanylidenetin typically involves the reaction of molybdenum trioxide (MoO3) with hydrogen sulfide (H2S) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion:
MoO3+3H2S→MoS3+3H2O
Industrial Production Methods
Industrial production of this compound often involves the flotation process to separate molybdenum disulfide (MoS2) from other minerals. The concentrate is then roasted in air at around 600°C to produce molybdenum trioxide, which is subsequently reacted with hydrogen sulfide to form this compound .
Chemical Reactions Analysis
Types of Reactions
Molybdenum;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum trioxide.
Reduction: Reduced by hydrogen or carbon to form molybdenum metal.
Substitution: Reacts with halogens to form molybdenum halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Uses hydrogen or carbon at elevated temperatures.
Substitution: Involves halogens like chlorine or fluorine under controlled conditions.
Major Products
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum metal (Mo)
Substitution: Molybdenum halides (e.g., MoCl5, MoF6)
Scientific Research Applications
Molybdenum;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation.
Biology: Plays a role in enzyme functions, particularly in nitrogen fixation and sulfur metabolism.
Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Molybdenum;sulfanylidenetin involves its ability to cycle between different oxidation states, enabling it to participate in redox reactions. It acts as a cofactor for enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Molybdenum disulfide (MoS2)
- Molybdenum trioxide (MoO3)
- Molybdenum hexacarbonyl (Mo(CO)6)
Uniqueness
Molybdenum;sulfanylidenetin is unique due to its specific sulfur content, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and industrial applications .
Properties
CAS No. |
57485-07-1 |
|---|---|
Molecular Formula |
MoSSn |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
molybdenum;sulfanylidenetin |
InChI |
InChI=1S/Mo.S.Sn |
InChI Key |
AOMQEZYFMWQBPE-UHFFFAOYSA-N |
Canonical SMILES |
S=[Sn].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)




![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)

![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)



